molecular formula C16H25NO5S B6304793 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate CAS No. 1965308-73-9

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

Cat. No.: B6304793
CAS No.: 1965308-73-9
M. Wt: 343.4 g/mol
InChI Key: XIHCFWWDAGXFDM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chemical compound with the molecular formula C16H25NO5S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with dimethyl groups and an ethyl ester functional group, along with a tosylate group.

Preparation Methods

The synthesis of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate typically involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Tosylation: The final step involves the tosylation of the esterified product using tosyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tosylate group, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The dimethyl groups and the pyrrolidine ring contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate can be compared with similar compounds such as:

    4,4-Dimethyl-pyrrolidine-2-carboxylic acid: This compound lacks the ester and tosylate groups, making it less versatile in chemical reactions.

    4,4-Dimethyl-pyrrolidine-2-carboxylic acid methyl ester: Similar to the ethyl ester derivative but with different physical properties and reactivity.

    4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester: Lacks the tosylate group, which reduces its utility in substitution reactions .

Properties

IUPAC Name

ethyl 4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHCFWWDAGXFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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